2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound with the molecular formula C11H17N3O2 It is characterized by the presence of a cyclopropylamino group, a methyl group, and a pyrazolyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the cyclopropylamino group: The cyclopropylamino group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.
Formation of the propanoic acid backbone: This can be achieved through a series of reactions involving the addition of a carboxyl group to the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylamine in the presence of a suitable base.
Major Products
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazolyl group can also play a role in binding to proteins or other macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the cyclopropylamino group.
Methyl 2-(cyclopropylamino)-3-(3-methyl-1h-pyrazol-1-yl)propanoate: Similar structure but with a methyl ester group instead of a carboxyl group.
Uniqueness
2-(Cyclopropylamino)-2-methyl-3-(3-methyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of both the cyclopropylamino and pyrazolyl groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(cyclopropylamino)-2-methyl-3-(3-methylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-8-5-6-14(13-8)7-11(2,10(15)16)12-9-3-4-9/h5-6,9,12H,3-4,7H2,1-2H3,(H,15,16) |
InChI Key |
WCYGPUSNVGAYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CC(C)(C(=O)O)NC2CC2 |
Origin of Product |
United States |
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